An In-depth Technical Guide to 6-Bromo-2-isopropoxy-4-methylquinoline: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Bromo-2-isopropoxy-4-methylquinoline: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-Bromo-2-isopropoxy-4-methylquinoline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core chemical properties, a robust synthetic pathway, detailed methods for structural elucidation, and the strategic rationale for its use in modern drug discovery programs. We will explore not just the "what" but the "why," grounding our discussion in the principles of physical organic chemistry and the practical realities of synthesizing and utilizing novel chemical entities.
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry. This designation arises from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Several FDA-approved drugs, particularly in the realm of oncology, feature the quinoline core, underscoring its clinical significance.[2]
The strategic functionalization of the quinoline nucleus is a cornerstone of modern drug design. Halogen atoms, such as the bromine at the 6-position of our target molecule, serve as versatile synthetic handles. They can be readily transformed through various cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse molecular fragments, enabling extensive exploration of the chemical space and the fine-tuning of a compound's structure-activity relationship (SAR).[3] Concurrently, the introduction of an alkoxy group, such as the 2-isopropoxy moiety, can significantly modulate a molecule's physicochemical properties. This substitution can enhance metabolic stability, improve solubility, and alter the electronic nature of the heterocyclic ring, all of which are critical parameters in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.
6-Bromo-2-isopropoxy-4-methylquinoline (CAS No. 1187386-11-3) emerges as a compound of high interest at the intersection of these strategic design elements. It provides a stable, functionalized core ready for elaboration, making it an ideal starting point or intermediate for the synthesis of compound libraries aimed at discovering novel therapeutics, particularly in the area of kinase inhibition.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of 6-Bromo-2-isopropoxy-4-methylquinoline are summarized below.
| Property | Value | Source/Method |
| CAS Number | 1187386-11-3 | Commercial Supplier Data |
| Molecular Formula | C₁₃H₁₄BrNO | Calculated |
| Molecular Weight | 280.16 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Below is a diagram of the chemical structure of 6-Bromo-2-isopropoxy-4-methylquinoline.
Caption: Chemical structure of 6-Bromo-2-isopropoxy-4-methylquinoline.
Synthesis and Reaction Mechanism
The synthesis of 6-Bromo-2-isopropoxy-4-methylquinoline is most effectively approached via a two-step sequence starting from the commercially available 6-Bromo-4-methyl-2(1H)-quinolinone. This strategy involves the conversion of the quinolinone to a more reactive 2-chloroquinoline intermediate, followed by a nucleophilic aromatic substitution (SNA) reaction with isopropoxide.
Caption: Synthetic workflow for 6-Bromo-2-isopropoxy-4-methylquinoline.
Part A: Synthesis of 6-Bromo-2-chloro-4-methylquinoline (Intermediate)
The conversion of a 2-quinolinone to a 2-chloroquinoline is a standard transformation in heterocyclic chemistry, typically achieved by refluxing with phosphorus oxychloride (POCl₃).[4] The mechanism involves the initial phosphorylation of the carbonyl oxygen, which transforms the hydroxyl group into an excellent leaving group, followed by the nucleophilic attack of a chloride ion.
Experimental Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-Bromo-4-methyl-2(1H)-quinolinone (1.0 eq).
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Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Bromo-2-chloro-4-methylquinoline.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part B: Synthesis of 6-Bromo-2-isopropoxy-4-methylquinoline (Final Product)
The 2-position of the quinoline ring is activated towards nucleophilic substitution, particularly when a good leaving group like chloride is present. The reaction with an alkoxide, such as sodium isopropoxide, proceeds via an SNAr mechanism.[3]
Experimental Protocol:
-
Alkoxide Preparation: In a separate flask under a nitrogen atmosphere, dissolve sodium metal (1.1 eq) in anhydrous isopropanol with gentle heating to form sodium isopropoxide.
-
Reaction Setup: To a new flask, add the 6-Bromo-2-chloro-4-methylquinoline (1.0 eq) and dissolve it in anhydrous isopropanol.
-
Reagent Addition: Add the freshly prepared sodium isopropoxide solution to the solution of the chloroquinoline.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-Bromo-2-isopropoxy-4-methylquinoline.
Structural Elucidation and Spectroscopic Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
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δ 8.0-8.2 ppm (d, 1H): Aromatic proton at the 5-position, appearing as a doublet.
-
δ 7.6-7.8 ppm (dd, 1H): Aromatic proton at the 7-position, showing coupling to both the 5- and 8-protons.
-
δ 7.4-7.6 ppm (d, 1H): Aromatic proton at the 8-position, appearing as a doublet.
-
δ 6.8-7.0 ppm (s, 1H): Aromatic proton at the 3-position, appearing as a singlet.
-
δ 5.3-5.5 ppm (septet, 1H): The methine proton of the isopropoxy group, split by the six protons of the two methyl groups.
-
δ 2.5-2.7 ppm (s, 3H): The protons of the methyl group at the 4-position.
-
δ 1.3-1.5 ppm (d, 6H): The protons of the two methyl groups of the isopropoxy substituent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~160-165 ppm: C2 carbon attached to the isopropoxy group.
-
δ ~145-150 ppm: Quaternary carbons of the quinoline ring.
-
δ ~120-135 ppm: Aromatic CH carbons of the quinoline ring.
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δ ~115-120 ppm: C6 carbon attached to the bromine.
-
δ ~100-105 ppm: C3 carbon.
-
δ ~70-75 ppm: Methine carbon of the isopropoxy group.
-
δ ~20-25 ppm: Methyl carbons of the isopropoxy group.
-
δ ~15-20 ppm: Methyl carbon at the 4-position.
Predicted Infrared (IR) Spectroscopy:
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~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850-3000 cm⁻¹: C-H stretching of the aliphatic methyl and isopropoxy groups.
-
~1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~1050-1150 cm⁻¹: C-O stretching of the isopropoxy ether linkage.
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~500-600 cm⁻¹: C-Br stretching.
Predicted Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A characteristic isotopic pattern for a compound containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 280 and 282.
-
Key Fragmentation: Loss of the isopropoxy group (-59 amu) or a propylene molecule from a McLafferty-type rearrangement are expected fragmentation pathways.
Applications in Drug Discovery and Medicinal Chemistry
6-Bromo-2-isopropoxy-4-methylquinoline is a strategically designed molecule for application in drug discovery, particularly in the development of kinase inhibitors. The quinoline scaffold is a known ATP-mimetic, capable of binding to the ATP-binding pocket of various kinases.[5][6]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 6. whitman.edu [whitman.edu]
